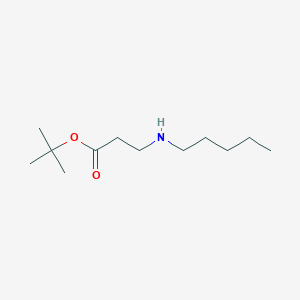

![molecular formula C13H23N3O2 B6340598 tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate CAS No. 1221341-66-7](/img/structure/B6340598.png)

tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole-containing compounds has seen significant advances in recent years . A common method involves the reaction of tert-butyl propiolate with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate . The synthesis of α-aminoamidines from N-protected aminonitriles has also been proposed .Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate” includes an imidazole ring, which is a five-membered heterocyclic moiety . The compound also contains a tert-butyl group and a propylamino group .Chemical Reactions Analysis

Imidazole-containing compounds are known to participate in a variety of chemical reactions. For instance, a catalytic system utilizing a chelate carbene ligand containing bulk tert-butyl groups has been used for palladium-catalyzed Heck and Suzuki coupling reactions .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Imidazole derivatives, such as tert-butyl 3-(3-imidazol-1-ylpropylamino)propanoate, have been reported to exhibit a broad range of biological activities. One significant application is their use as antimicrobial agents . They have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics to combat antibiotic resistance .

Anticancer Properties

The imidazole ring is a common feature in many compounds with anticancer activity. Research has indicated that imidazole-containing compounds can be synthesized and evaluated for their efficacy against different cancer cell lines, such as A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and OVCAR-3 (ovarian cancer), using assays like the MTT assay .

Anti-inflammatory and Analgesic Effects

Compounds with an imidazole moiety have been found to possess anti-inflammatory and analgesic properties. This makes them valuable in the development of treatments for conditions characterized by inflammation and pain .

Antipsychotic and Neuroprotective Effects

Imidazole derivatives can also serve as antipsychotic agents, offering potential benefits for mental health conditions. Additionally, they may provide neuroprotective effects, which could be crucial in treating neurodegenerative diseases .

Antiviral Applications

The imidazole ring structure is present in several antiviral drugs. These compounds can inhibit viral replication and are used in the treatment of various viral infections, highlighting the versatility of imidazole derivatives in antiviral therapy .

Gastrointestinal Therapeutics

Imidazole compounds have been utilized in the creation of drugs like omeprazole and pantoprazole, which are used to treat gastrointestinal disorders such as ulcers. Their ability to modulate gastric acid secretion makes them effective antiulcer agents .

Antifungal and Antiparasitic Activity

The structural motif of imidazole is also found in antifungal and antiparasitic agents. These compounds can disrupt the cell membrane of fungi and parasites, leading to their death and thus treating infections caused by these organisms .

Enzyme Inhibition

Imidazole derivatives can act as enzyme inhibitors, interfering with the activity of enzymes crucial for the survival of pathogens. This application is particularly important in the design of drugs targeting specific enzymes within microbial or cancer cells .

Direcciones Futuras

Imidazole-containing compounds have a significant potential in various scientific aspects and are being deployed in a number of areas such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, contributing to their diverse biological effects .

Mode of Action

Imidazole-containing compounds are known for their versatile chemical and biological properties . They can interact with their targets in various ways, leading to changes in the target’s function .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

tert-butyl 3-(3-imidazol-1-ylpropylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)5-7-14-6-4-9-16-10-8-15-11-16/h8,10-11,14H,4-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZIZYSWJYCNBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNCCCN1C=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-[(diphenylmethyl)amino]propanoate](/img/structure/B6340533.png)

![tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6340540.png)

![tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate](/img/structure/B6340577.png)

![tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6340584.png)

![tert-Butyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340587.png)

![tert-Butyl 3-{[2-(2,4-dichlorophenyl)ethyl]amino}propanoate](/img/structure/B6340590.png)

![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate](/img/structure/B6340602.png)

![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6340605.png)

![tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340611.png)

![tert-Butyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340613.png)

![tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6340614.png)

![tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6340617.png)